Ethyl 6-chloro-1,3-benzoxazole-2-carboxylate
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Overview
Description
Ethyl 6-chloro-1,3-benzoxazole-2-carboxylate is a benzoxazole derivative known for its diverse applications in medicinal chemistry and material science. Benzoxazole derivatives are prominent due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-1,3-benzoxazole-2-carboxylate typically involves the reaction of 2-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to enhance yield and efficiency. Catalysts such as metal catalysts or nanocatalysts are used to facilitate the reaction under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-1,3-benzoxazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles like amines or thiols.
Oxidation Reactions: The benzoxazole ring can be oxidized to form corresponding oxides.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Ethyl 6-chloro-1,3-benzoxazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a precursor for synthesizing compounds with antibacterial, antifungal, and anticancer activities.
Material Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-1,3-benzoxazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-chloro-1,3-benzothiazole-2-carboxylate: Similar structure but contains a sulfur atom instead of oxygen.
Ethyl 6-chloro-1,3-benzimidazole-2-carboxylate: Contains a nitrogen atom in place of oxygen.
Uniqueness
Ethyl 6-chloro-1,3-benzoxazole-2-carboxylate is unique due to its oxygen-containing benzoxazole ring, which imparts distinct electronic properties and reactivity compared to its sulfur and nitrogen analogs . This uniqueness makes it a valuable compound in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H8ClNO3 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 6-chloro-1,3-benzoxazole-2-carboxylate |
InChI |
InChI=1S/C10H8ClNO3/c1-2-14-10(13)9-12-7-4-3-6(11)5-8(7)15-9/h3-5H,2H2,1H3 |
InChI Key |
UEVPABFDIGSOGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)C=C(C=C2)Cl |
Origin of Product |
United States |
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